1-Chloro-4-(2,2,2-trichloroethyl)benzene
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Overview
Description
1-Chloro-4-(2,2,2-trichloroethyl)benzene is an organic compound with the molecular formula C8H6Cl4 It is a derivative of benzene, where a chlorine atom and a trichloroethyl group are substituted at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Chloro-4-(2,2,2-trichloroethyl)benzene can be synthesized through several methods. One common method involves the chlorination of 4-ethylbenzene, followed by further chlorination to introduce the trichloroethyl group. The reaction typically requires a catalyst such as iron(III) chloride and is carried out under controlled temperature conditions to ensure selective chlorination.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes utilize continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced catalysts and optimized reaction parameters ensures the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-4-(2,2,2-trichloroethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form corresponding benzoic acid derivatives.
Reduction Reactions: The trichloroethyl group can be reduced to form ethylbenzene derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, typically under reflux conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst is a common method.
Major Products
Substitution: Products include various substituted benzene derivatives.
Oxidation: Major products are benzoic acid derivatives.
Reduction: The primary product is ethylbenzene.
Scientific Research Applications
1-Chloro-4-(2,2,2-trichloroethyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-4-(2,2,2-trichloroethyl)benzene involves its interaction with nucleophiles and electrophiles. The chlorine atom and trichloroethyl group make the compound reactive towards nucleophilic substitution and electrophilic aromatic substitution reactions. The molecular targets and pathways involved depend on the specific reactions and conditions.
Comparison with Similar Compounds
Similar Compounds
1-Chloro-4-(trifluoromethyl)benzene: Similar in structure but with a trifluoromethyl group instead of a trichloroethyl group.
1,2-Dichloro-4-(chloromethyl)benzene: Contains additional chlorine atoms on the benzene ring.
1-Chloro-4-(2-nitroethyl)benzene: Has a nitroethyl group instead of a trichloroethyl group.
Uniqueness
1-Chloro-4-(2,2,2-trichloroethyl)benzene is unique due to its specific substitution pattern and the presence of the trichloroethyl group. This makes it particularly reactive in certain chemical reactions and useful as an intermediate in the synthesis of various compounds.
Properties
CAS No. |
3883-14-5 |
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Molecular Formula |
C8H6Cl4 |
Molecular Weight |
243.9 g/mol |
IUPAC Name |
1-chloro-4-(2,2,2-trichloroethyl)benzene |
InChI |
InChI=1S/C8H6Cl4/c9-7-3-1-6(2-4-7)5-8(10,11)12/h1-4H,5H2 |
InChI Key |
JBAZZQADYIIBMU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC(Cl)(Cl)Cl)Cl |
Origin of Product |
United States |
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